1-(3-Bromopyridin-4-yl)-2,2,2-trifluoroethanol
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Overview
Description
1-(3-Bromopyridin-4-yl)-2,2,2-trifluoroethanol is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromine atom at the 3-position of the pyridine ring and a trifluoromethyl group attached to the ethanol moiety
Scientific Research Applications
1-(3-Bromopyridin-4-yl)-2,2,2-trifluoroethanol has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Safety and Hazards
The safety data sheet for a similar compound, “3-BROMOPYRIDIN-4-YLBORONIC ACID”, suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It also recommends using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
Mechanism of Action
Target of Action
Related compounds such as pyrazolo[3,4-b]pyridine derivatives have been reported to inhibit tropomyosin receptor kinases (trks) . TRKs are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can lead to cancer .
Mode of Action
Similar compounds like pyrazolo[3,4-b]pyridine derivatives have been shown to inhibit trka . Once activated, the intramembrane kinase domain of TRKs is phosphorylated, triggering downstream signal transduction pathways .
Biochemical Pathways
Related compounds have been shown to affect the ras/erk, plc-γ, and pi3k/akt pathways . These pathways are associated with the proliferation, differentiation, and survival of cells .
Pharmacokinetics
A related compound, c03, has been reported to possess good plasma stability and low inhibitory activity to a panel of cytochrome p450 isoforms except cyp2c9 .
Result of Action
Related compounds have been shown to inhibit the proliferation of certain cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromopyridin-4-yl)-2,2,2-trifluoroethanol typically involves the bromination of pyridine derivatives followed by the introduction of the trifluoromethyl group. One common method involves the reaction of 3-bromopyridine with trifluoroacetaldehyde in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as toluene or ethyl acetate and may require elevated temperatures to achieve optimal yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate purification steps such as distillation or crystallization to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromopyridin-4-yl)-2,2,2-trifluoroethanol undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The ethanol moiety can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The compound can undergo reduction to form the corresponding alcohols or amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Reaction conditions may involve the use of bases like sodium hydride or potassium carbonate.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions include substituted pyridine derivatives, aldehydes, acids, and alcohols, depending on the specific reaction pathway and conditions used .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-4-pyridinol: Similar in structure but lacks the trifluoromethyl group.
4-Bromo-3-pyridylmethanol: Contains a bromine atom at the 4-position and a hydroxyl group at the 3-position.
2,2,2-Trifluoroethanol: Lacks the pyridine ring but contains the trifluoromethyl group.
Uniqueness
1-(3-Bromopyridin-4-yl)-2,2,2-trifluoroethanol is unique due to the combination of the bromine atom and the trifluoromethyl group attached to the pyridine ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
1-(3-bromopyridin-4-yl)-2,2,2-trifluoroethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF3NO/c8-5-3-12-2-1-4(5)6(13)7(9,10)11/h1-3,6,13H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKXLQKSPUWXKFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1C(C(F)(F)F)O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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